molecular formula C6H5I2NO2 B2912356 4-Iodopyridine-3-carboxylic acid hydroiodide CAS No. 2174002-38-9

4-Iodopyridine-3-carboxylic acid hydroiodide

Cat. No.: B2912356
CAS No.: 2174002-38-9
M. Wt: 376.92
InChI Key: HKHPIVAVCOEESY-UHFFFAOYSA-N
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Description

4-Iodopyridine-3-carboxylic acid hydroiodide: is a chemical compound with the molecular formula C6H5I2NO2 and a molecular weight of 376.92 g/mol . This compound is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a carboxylic acid group at the 3-position, forming a hydroiodide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridine-3-carboxylic acid hydroiodide typically involves the iodination of pyridine derivatives. One common method includes the reaction of 3-carboxypyridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodopyridine-3-carboxylic acid hydroiodide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Iodopyridine-3-carboxylic acid hydroiodide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also be explored for its potential therapeutic applications due to its structural similarity to biologically active molecules .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 4-Iodopyridine-3-carboxylic acid hydroiodide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

4-iodopyridine-3-carboxylic acid;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2.HI/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHPIVAVCOEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)C(=O)O.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-38-9
Record name 4-iodopyridine-3-carboxylic acid hydroiodide
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